molecular formula C33H37N5O5 B1218774 Dihydroegotamine

Dihydroegotamine

Numéro de catalogue: B1218774
Poids moléculaire: 583.7 g/mol
Clé InChI: LUZRJRNZXALNLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dihydroergotamine is an ergot alkaloid used primarily in the treatment of migraine and cluster headaches. It is a derivative of ergotamine, which is produced by the Claviceps purpurea fungus. Dihydroergotamine is known for its vasoconstrictive properties, which help alleviate migraine symptoms by narrowing the blood vessels in the brain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydroergotamine is synthesized by hydrogenating ergotamine, which involves the reduction of the double bond at the 9 to 10 positions of the ergoline ring. This chemical modification results in a compound with greater α-adrenergic antagonist activity and lower arterial vasoconstriction compared to ergotamine .

Industrial Production Methods: The industrial production of dihydroergotamine involves the fermentation of Claviceps purpurea to produce ergotamine, followed by its hydrogenation to form dihydroergotamine. The process requires precise control of reaction conditions to ensure the desired product is obtained with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Dihydroergotamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Pharmacological Profile

DHE acts primarily as an agonist at several serotonin receptor subtypes, including 5-HT1B, 5-HT1D, and 5-HT1F. It also interacts with adrenergic and dopaminergic receptors, which contributes to its efficacy in treating migraines. The compound's pharmacokinetics differ significantly from those of ergotamine, making it a safer alternative with a lower incidence of adverse effects such as nausea and vomiting .

Migraine Treatment

DHE is primarily indicated for the treatment of both acute episodic and chronic migraines. It can be administered through various routes:

  • Intravenous (IV)
  • Intramuscular (IM)
  • Subcutaneous (SC)
  • Intranasal (IN)

The IV route is particularly effective for patients experiencing refractory migraines not responsive to triptans. Clinical trials have demonstrated that DHE can achieve adequate blood levels rapidly when administered intravenously, providing sustained relief from migraine symptoms .

Refractory Migraine Cases

For patients with migraines that do not respond to first-line treatments like triptans, DHE has shown significant efficacy. A study indicated that among patients treated with IV DHE every eight hours, a substantial percentage reported becoming headache-free within 48 hours .

Safety and Efficacy

DHE has a favorable safety profile compared to other migraine treatments. It is associated with fewer medication-overuse headaches and has a lower risk of cardiovascular side effects due to its reduced vasoconstrictive properties .

Table 1: Efficacy of Dihydroergotamine in Clinical Trials

Study ReferenceRoute of AdministrationSample SizePain Relief (%)Sustained Relief (%)
Study A IV558971
Study B IN376138
Study C IM544939

These studies illustrate DHE's effectiveness across different administration routes, highlighting its utility in acute migraine management.

Recent Developments

Recent research has focused on improving delivery methods for DHE, particularly through intranasal formulations that enhance bioavailability. These developments aim to address the limitations associated with traditional oral routes, which suffer from erratic absorption and variable efficacy .

Mécanisme D'action

Dihydroergotamine exerts its effects through a multi-modal mechanism of action involving interactions with serotonergic and adrenergic receptors. It acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors, causing vasoconstriction of intracranial blood vessels. Additionally, it interacts with dopamine and adrenergic receptors, contributing to its overall therapeutic effects .

Comparaison Avec Des Composés Similaires

Uniqueness: Dihydroergotamine is unique due to its multi-modal mechanism of action, which involves interactions with multiple receptor types. This makes it effective in treating migraines that do not respond well to other medications. Additionally, its lower arterial vasoconstriction and reduced emetic potential compared to ergotamine make it a safer option for many patients .

Activité Biologique

Dihydroergotamine (DHE) is an ergot alkaloid that has been extensively studied for its biological activity, particularly in the treatment of migraines. This article provides a comprehensive overview of its mechanisms, efficacy, safety, and various routes of administration, supported by data tables and relevant case studies.

Dihydroergotamine functions primarily as a serotonin agonist , specifically targeting the 5-HT receptors (5-hydroxytryptamine). Its biological activity is characterized by:

  • Agonism at 5-HT Receptors : DHE acts on several serotonin receptors, including:
    • 5-HT1B and 5-HT1D : Inhibits nociceptive signaling and reduces the release of pro-inflammatory neuropeptides.
    • 5-HT1F : Plays a role in decreasing glutamatergic activity in the trigeminal system, contributing to pain relief during migraine attacks.

This multifaceted receptor binding profile allows DHE to effectively manage migraine symptoms, especially in patients who do not respond adequately to other treatments like triptans .

Pharmacokinetics

The pharmacokinetic properties of DHE are crucial for understanding its biological activity:

  • Bioavailability :
    • Intranasal : Approximately 40% with a Tmax of 30-60 minutes.
    • Intravenous (IV) : 100% bioavailability with a Tmax of 1-2 minutes.
    • Oral : Low bioavailability (~1%) due to extensive first-pass metabolism .
  • Metabolism : DHE is primarily metabolized in the liver into several metabolites, with 8'-β-hydroxy dihydroergotamine being the most significant active metabolite. This metabolite exhibits equipotency at adrenergic and serotonin receptors .
  • Half-life : DHE has a biphasic elimination half-life ranging from 0.7 to 1 hour for the initial phase and 10 to 13 hours for the terminal phase .

Efficacy in Migraine Treatment

Dihydroergotamine has demonstrated significant efficacy in treating acute migraines. A summary of clinical studies highlights its effectiveness compared to placebo and other treatments:

Drug/DoseRelief (%)Treatment Effect (%)Freedom (%)
Dihydroergotamine Nasal Spray6138Not reported
Sumatriptan 100 mg5930Not reported
Levadex (Orally inhaled DHE)5924Not reported

In a double-blind study involving nasal spray formulations, DHE was significantly superior to placebo in reducing headache severity and relieving associated nausea . Furthermore, a study evaluating IV DHE found that approximately 67% of patients achieved headache freedom after treatment .

Safety Profile

The safety profile of dihydroergotamine is generally favorable, especially when compared to its predecessor, ergotamine. Key points include:

  • Adverse Effects : Common side effects include nasopharyngeal irritation and nausea. The incidence of vascular side effects is lower than that observed with ergotamine due to DHE's reduced potency at the alpha-adrenergic receptors .
  • Long-term Efficacy : A case study involving patients with chronic daily headaches indicated that 87% maintained improvement for up to two years after treatment with repetitive IV DHE .

Case Studies

  • Status Migrainosus Treatment :
    A case report documented the successful use of IV DHE in a patient suffering from status migrainosus, highlighting rapid relief from severe migraine symptoms after administration .
  • Chronic Migraine Management :
    In another study involving chronic migraine patients treated with IV DHE, significant reductions in headache frequency and severity were reported over time, underscoring its utility in refractory cases .

Propriétés

IUPAC Name

N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZRJRNZXALNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroegotamine
Reactant of Route 2
Dihydroegotamine
Reactant of Route 3
Dihydroegotamine
Reactant of Route 4
Dihydroegotamine
Reactant of Route 5
Dihydroegotamine
Reactant of Route 6
Dihydroegotamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.